

An In-depth Technical Guide to the Structural Elucidation of 2-Acetylbutyrolactone

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Compound of Interest

Compound Name: 2-Acetylbutyrolactone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data integral to the structural elucidation of **2-acetylbutyrolactone**. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and quality control in confirming the identity and purity of this important chemical intermediate.

Introduction

2-Acetylbutyrolactone, with the IUPAC name 3-acetyloxolan-2-one, is a derivative of γ -butyrolactone.^{[1][2]} It serves as a versatile precursor in the synthesis of a variety of pharmaceutical compounds and is also utilized in chemical fluorescence methods for the identification of primary amines.^[2] Accurate structural confirmation is paramount to ensure the desired reactivity and biological activity of its downstream products. This guide details the key spectroscopic techniques employed for its structural characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **2-acetylbutyrolactone** is provided in Table 1.

Table 1: Physicochemical Properties of **2-Acetylbutyrolactone**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ O ₃	[1]
Molecular Weight	128.13 g/mol	[1]
CAS Number	517-23-7	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	107-108 °C at 7 hPa	[2]
Density	1.19 g/cm ³	[2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of **2-acetylbutyrolactone** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **2-acetylbutyrolactone**.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2: ¹H NMR Spectral Data for **2-Acetylbutyrolactone**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.35	Multiplet	2H	-OCH ₂ -
~3.78	Triplet	1H	-CH(C=O)-
~2.73	Multiplet	1H	-CH ₂ - (diastereotopic)
~2.43	Singlet	3H	-C(=O)CH ₃
~2.35	Multiplet	1H	-CH ₂ - (diastereotopic)

Note: Data is typically acquired in CDCl₃ at 400 MHz. Actual chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for **2-Acetylbutyrolactone**

Chemical Shift (δ , ppm)	Assignment
~201	Acetyl C=O
~170	Lactone C=O
~66	-OCH ₂ -
~55	-CH(C=O)-
~29	-C(=O)CH ₃
~26	-CH ₂ -

Note: Data is typically acquired in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-acetylbutyrolactone**. The key absorptions are the two carbonyl stretching frequencies.

Table 4: Key IR Absorption Bands for **2-Acetylbutyrolactone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1760	Strong	C=O stretch (γ -lactone)
~1720	Strong	C=O stretch (ketone)
~2960-2850	Medium	C-H stretch (aliphatic)
~1150	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

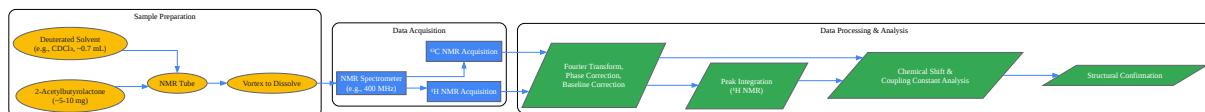
Table 5: Key Mass Spectrometry Data for **2-Acetylbutyrolactone**

m/z	Relative Intensity	Assignment
128	Present	Molecular Ion [M] ⁺
86	High	[M - CH ₂ =C=O] ⁺
43	Base Peak	[CH ₃ C=O] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy



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Figure 1: Workflow for NMR Analysis.

Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-acetylbutyrolactone** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- **Instrumentation:** Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).
- **Data Acquisition:**
 - Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:**

- For the ^1H NMR spectrum, determine the chemical shift of each resonance relative to a reference standard (e.g., TMS), integrate the peak areas to determine the relative number of protons, and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
- For the ^{13}C NMR spectrum, determine the chemical shift of each resonance.

Infrared (IR) Spectroscopy



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Figure 2: Workflow for IR Spectroscopy.

Protocol:

- Sample Preparation (Neat Liquid Film): Place a drop of neat **2-acetylbutyrolactone** onto a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform liquid film.
- Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Acquire the sample spectrum.
- Data Analysis: Identify the positions (in wavenumbers, cm^{-1}) and intensities of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)



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Figure 3: Workflow for Mass Spectrometry.

Protocol:

- Sample Introduction: Prepare a dilute solution of **2-acetylbutyrolactone** in a suitable volatile solvent. Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC or LC).
- Ionization: Ionize the sample using an appropriate method, such as electron impact (EI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which provides further structural information.

Conclusion

The structural elucidation of **2-acetylbutyrolactone** is reliably achieved through a combination of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry. The data and protocols presented in this guide provide a robust framework for the unequivocal identification and

characterization of this important molecule, ensuring its quality and suitability for its intended applications in research and development.

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References

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